N-Methyl-L-methionine
Overview
Description
N-Methyl-L-methionine is a methyl-L-methionine having the methyl group attached to the α-amino function . It is a sulfur-containing amino acid due to the presence of a sulfur atom in its chemical structure .
Synthesis Analysis
The synthesis of N-Methyl-L-methionine involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The process is divided into two classes: NCAs of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs). The use of both monomer types offers different mechanistic features and results in a multitude of functional materials .Molecular Structure Analysis
The molecular formula of N-Methyl-L-methionine is C6H13NO2S. It has an average mass of 163.238 Da and a mono-isotopic mass of 163.066696 Da .Chemical Reactions Analysis
The ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) is mostly divided into two classes: NCAs of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs). The use of both monomer types offers different mechanistic features and results in a multitude of functional materials .Physical And Chemical Properties Analysis
The crystallized complex of N-Methyl-L-methionine had better solubility in water (100 to 1000 mL per 1.0 g) compared to the synthesized analog, which was practically insoluble (more than 10,000 mL per 1.0 g) .Scientific Research Applications
Biochemical and Molecular Roles
N-Methyl-L-methionine is closely related to S-Adenosyl-L-methionine (SAMe), a compound present in all living cells, essential for various cellular biochemistry processes. SAMe, derived from methionine, is crucial for methylation, aminopropylation, and transsulfuration pathways. Its extensive study since 1952 has underscored its importance in conditions like depression, dementia, vacuolar myelopathy, liver disease, and osteoarthritis (Bottiglieri, 2002).
Medical Imaging and Diagnosis
N-Methyl-L-methionine plays a significant role in medical imaging, particularly in oncology. Positron Emission Tomography (PET) using L-[methyl-11C]-methionine (MET) is a popular modality in tumor imaging, especially for cerebral gliomas. MET-PET assists in initial diagnosis, tumor recurrence differentiation, grading, prognostication, and assessing response to therapy (Singhal et al., 2007).
Enhancing Radiotracer Quality
Research has focused on producing L-[Methyl-(11C)]Methionine with high enantiomeric purity, which is critical for accurate PET diagnostics of brain tumors. Advanced methods allow for high radiochemical yield and reliable L-isomer content, meeting clinical application standards (Gomzina & Kuznetsova, 2011).
Nutritional and Physiological Studies
Methionine, including its analogs and isomers, is studied extensively in nutritional sciences. Its supplementation in poultry diets impacts various biochemical and physiological parameters, such as growth performance and nutrient transporter gene expression, revealing its crucial role in animal nutrition (Zhang et al., 2017).
Cancer Research
In hepatocellular carcinoma (HCC), the uptake mechanism of L-[methyl-3H]-methionine has been a subject of research, providing insights into the diagnosis and treatment of HCC. The study of methionine uptake in HCC cells contributes to understanding the metabolic pathways and differential diagnosis through PET imaging (Kuang et al., 2014).
Methionine Regulation and Metabolism
Methionine metabolism is intricately linked to various biological processes. Its regulation is vital in maintaining homeostasis, particularly under conditions of excess or deprivation. Studies on methionine regulation have implications in understanding metabolic disorders and nutrient balance (Frontiera et al., 1994).
Metabolic Flux Analysis
Quantitative analysis of methionine's metabolic fluxes highlights its significance in cellular metabolism. Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) have been employed to study these fluxes, furthering our understanding of methionine's role in cellular functions (Shlomi et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(methylamino)-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-7-5(6(8)9)3-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXAFCHJCYILRU-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195326 | |
Record name | L-Methionine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-L-methionine | |
CAS RN |
42537-72-4 | |
Record name | N-Methyl-L-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42537-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Methionine, N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042537724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Methionine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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